(R)-5,5'-Octamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl
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Description
®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. The presence of the chiral center allows for the selective formation of enantiomers, making it valuable in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a brominated biphenyl derivative and a boronic acid.
Introduction of the phosphine groups: The diphenylphosphino groups are introduced via a lithiation reaction followed by the addition of chlorodiphenylphosphine.
Formation of the chiral center: The chiral center is introduced through a resolution process using chiral acids or bases.
Industrial Production Methods
In industrial settings, the production of ®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of
Properties
Molecular Formula |
C44H42O2P2 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(20-diphenylphosphanyl-7,16-dioxatricyclo[15.3.1.12,6]docosa-1(20),2,4,6(22),17(21),18-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H42O2P2/c1-2-4-18-32-46-36-28-30-44(48(39-23-13-7-14-24-39)40-25-15-8-16-26-40)42(34-36)41-33-35(45-31-17-3-1)27-29-43(41)47(37-19-9-5-10-20-37)38-21-11-6-12-22-38/h5-16,19-30,33-34H,1-4,17-18,31-32H2 |
InChI Key |
MRKUSOYPWSXNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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